ヨウ化カルシウム四水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

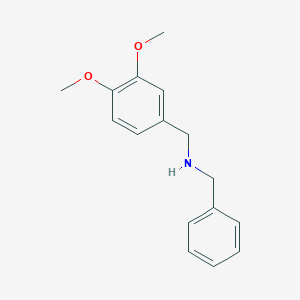

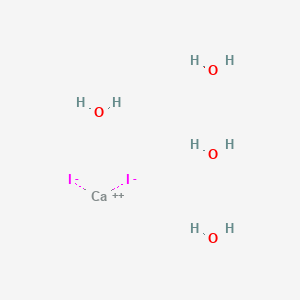

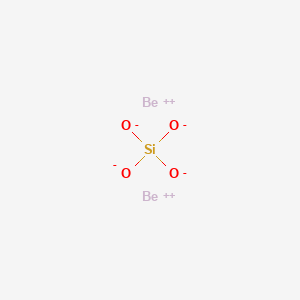

Calcium diiodide tetrahydrate: is an inorganic compound with the chemical formula CaI₂·4H₂O . It is a colorless to white crystalline solid that is highly soluble in water. This compound is a hydrated form of calcium iodide, where each calcium ion is coordinated with two iodide ions and four water molecules. Calcium diiodide tetrahydrate is used in various applications, including as a source of iodine in animal feed and in the synthesis of other chemical compounds .

科学的研究の応用

Chemistry:

- Calcium diiodide tetrahydrate is used as a reagent in various chemical syntheses, including the preparation of other iodide compounds and as a source of iodine in laboratory settings .

Biology and Medicine:

- In biological research, calcium iodide is used as a source of iodine, which is essential for thyroid function. It is also used in the formulation of certain pharmaceuticals .

Industry:

作用機序

Target of Action

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . The primary targets of this compound are the calcium-binding proteins (CBPs) in biological systems . These proteins control cytoplasmic calcium concentration and function as calcium transporters and sensors with regulatory potential .

Mode of Action

Calcium diiodide tetrahydrate dissociates in the body to release calcium ions (Ca2+) and iodide ions (I-). The calcium ions play a vital role in almost all biochemical signaling and physiological functions . They are involved in signal transduction pathways, muscle contractions, bone health, and signaling cascades . The iodide ions, on the other hand, are essential for thyroid hormone synthesis .

Biochemical Pathways

The calcium ions released from calcium diiodide tetrahydrate affect various biochemical pathways. They are crucial determinants of which signaling should be ‘turned on’ and/or 'turned off’ . For instance, they are involved in the regulation of intracellular calcium signaling, which is a tightly controlled process . Any disturbance in this signaling cascade can affect calcium homeostasis and lead to many pathological abnormalities .

Pharmacokinetics

A study on the pharmacokinetics of different calcium salts (calcium chloride, calcium acetate, and calcium ascorbate) in mice showed that the absorption of calcium was significantly different among the three salts . The absolute calcium bioavailability of calcium ascorbate and calcium acetate was 2.6 and 1.5-fold, respectively, greater than that of calcium chloride . This suggests that the bioavailability of calcium from calcium diiodide tetrahydrate might also vary.

Result of Action

The result of the action of calcium diiodide tetrahydrate is the increase in the levels of calcium and iodide ions in the body. The increase in calcium levels can affect various physiological functions, including muscle contraction, bone health, and cell signaling . The increase in iodide levels is essential for the synthesis of thyroid hormones .

Action Environment

The action of calcium diiodide tetrahydrate can be influenced by various environmental factors. For instance, it is highly soluble in water , which means its dissolution and subsequent absorption can be affected by the hydration status of the individual. Moreover, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This suggests that its stability and efficacy might be affected by the presence of these gases.

生化学分析

Biochemical Properties

Calcium diiodide tetrahydrate plays a significant role in biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . It slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Molecular Mechanism

The molecular mechanism of Calcium diiodide tetrahydrate is complex and involves several interactions at the molecular level. For instance, it can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium diiodide tetrahydrate can change over time. It’s known that Calcium diiodide tetrahydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its long-term effects on cellular function.

Metabolic Pathways

Calcium diiodide tetrahydrate is involved in several metabolic pathways. For instance, it can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid .

準備方法

Synthetic Routes and Reaction Conditions:

-

Reaction with Hydroiodic Acid:

- Calcium carbonate, calcium oxide, or calcium hydroxide can be treated with hydroiodic acid to produce calcium iodide. The reaction is as follows: [ \text{CaCO}_3 + 2\text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

- This reaction yields calcium iodide, which can then be crystallized to obtain the tetrahydrate form .

-

Reduction with Sodium Metal:

- Pure calcium can be isolated by reducing calcium iodide with sodium metal: [ \text{CaI}_2 + 2\text{Na} \rightarrow 2\text{NaI} + \text{Ca} ]

- This method is primarily used for producing pure calcium rather than calcium iodide tetrahydrate .

Industrial Production Methods:

化学反応の分析

Types of Reactions:

-

Oxidation:

- Calcium iodide can undergo oxidation in the presence of oxygen and carbon dioxide, leading to the formation of calcium carbonate and iodine: [ 2\text{CaI}_2 + 2\text{CO}_2 + \text{O}_2 \rightarrow 2\text{CaCO}_3 + 2\text{I}_2 ]

-

Reduction:

-

Substitution:

- Calcium iodide can react with other halides to form different calcium halides. For example, reacting with chlorine gas can produce calcium chloride and iodine: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]

Common Reagents and Conditions:

- Common reagents include hydroiodic acid, sodium metal, and halogen gases. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products:

類似化合物との比較

Calcium chloride (CaCl₂): Similar in structure and properties, but contains chloride ions instead of iodide ions.

Calcium bromide (CaBr₂): Contains bromide ions and is used in similar applications as calcium iodide.

Magnesium iodide (MgI₂): Similar in that it contains iodide ions but has magnesium as the cation instead of calcium

Uniqueness:

- Calcium diiodide tetrahydrate is unique due to its specific combination of calcium and iodide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to release iodine make it particularly valuable in applications requiring a readily available source of iodine .

特性

CAS番号 |

13640-62-5 |

|---|---|

分子式 |

CaH8I2O4 |

分子量 |

365.95 g/mol |

IUPAC名 |

calcium;diiodide;tetrahydrate |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

InChIキー |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

SMILES |

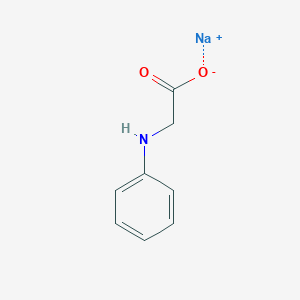

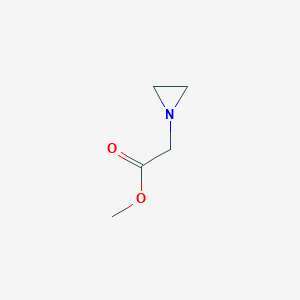

O.O.O.O.[Ca+2].[I-].[I-] |

正規SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)